

# BMS-191095 hydrochloride solubility in DMSO and saline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Get Quote

# Technical Support Center: BMS-191095 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of **BMS-191095 hydrochloride** in experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is the solubility of BMS-191095 hydrochloride in DMSO and saline?

A1: **BMS-191095 hydrochloride** exhibits good solubility in DMSO, with stock solutions readily prepared at concentrations between 10 mM and 30 mM.[1] However, its solubility in aqueous solutions like saline is limited. For in vivo studies, it is often prepared as a suspension rather than a true solution.

Q2: How should I prepare BMS-191095 hydrochloride for in vitro experiments?

A2: For in vitro assays, a common practice is to first prepare a concentrated stock solution in DMSO.[1] This stock solution can then be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system, typically well below 0.5%.







Q3: What is the recommended method for preparing **BMS-191095 hydrochloride** for in vivo administration?

A3: Due to its limited aqueous solubility, a suspension is typically prepared for in vivo administration routes such as oral or intraperitoneal injection. A common protocol involves first dissolving the compound in an organic solvent like DMSO, and then suspending this solution in a vehicle containing agents like PEG300 and Tween-80, before the final dilution in saline.[2]

Q4: What is the mechanism of action of BMS-191095?

A4: BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2][3][4] By activating these channels, it plays a role in cardioprotection, particularly in the context of ischemic events.[3][5][6] Its selectivity for mitochondrial KATP channels over sarcolemmal KATP channels means it has minimal effects on peripheral vasodilation or cardiac action potential duration.[4]

Q5: What are the known antagonists for BMS-191095's activity?

A5: The effects of BMS-191095 can be blocked by KATP channel antagonists. These include the non-selective KATP antagonist glyburide and the selective mitochondrial KATP antagonist sodium 5-hydroxydecanoate (5-HD).[4][7]

#### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                               | Possible Cause                                                                                                                                     | Recommended Solution                                                                                                                                                                                                                                                                                                                                      |
|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation observed in aqueous buffer after diluting DMSO stock. | The aqueous solubility of BMS-<br>191095 hydrochloride is low,<br>and the compound may be<br>crashing out of solution.                             | - Increase the final volume of the aqueous buffer to lower the final concentration of BMS-191095 Consider using a small amount of a surfactant like Tween-80 or a co-solvent like PEG300 in your final aqueous solution, if permissible for your experiment For in vivo studies, prepare a suspension as detailed in the in vivo preparation protocol.[2] |
| Inconsistent results in in vivo studies.                            | Uneven suspension of the compound leading to inaccurate dosing.                                                                                    | - Ensure the suspension is vortexed thoroughly before each administration to ensure a homogenous mixture Follow a validated suspension protocol, such as the one involving DMSO, PEG300, and Tween-80.[2]                                                                                                                                                 |
| Lack of expected biological effect.                                 | - The compound may have degraded The concentration used might be too low The experimental system may not be sensitive to mitoKATP channel opening. | - Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C for long-term stability.[2] - Perform a dose-response curve to determine the optimal concentration for your specific model Confirm the presence and functionality of mitoKATP channels in your experimental system. Use a positive control if available.        |



|                                | - Calculate the final          |
|--------------------------------|--------------------------------|
|                                | concentration of all solvent   |
| The final concentration of the | components in your working     |
| vehicle (e.g., DMSO) might be  | solution Run a vehicle-only    |
| too high.                      | control group in your          |
|                                | experiments to account for any |
|                                | effects of the solvents.       |
|                                | vehicle (e.g., DMSO) might be  |

## **Quantitative Data Summary**

Table 1: Solubility and Stock Solution Concentrations

| Solvent                           | Concentration | Solution Type    | Reference |
|-----------------------------------|---------------|------------------|-----------|
| DMSO                              | 10 mM - 30 mM | Solution         | [1]       |
| DMSO                              | 25 mg/mL      | Solution (Stock) | [2]       |
| DMSO, PEG300,<br>Tween-80, Saline | 2.5 mg/mL     | Suspension       | [2]       |

Table 2: In Vitro and In Vivo Effective Concentrations



| Experiment Type                   | Effective<br>Concentration/Dos<br>e              | Effect                                                   | Reference |
|-----------------------------------|--------------------------------------------------|----------------------------------------------------------|-----------|
| In Vitro (Isolated Rat<br>Hearts) | EC25 = 1.5 μM                                    | Increased time to onset of ischemic contracture          | [4]       |
| In Vitro (Human<br>Platelets)     | IC <sub>50</sub> = 63.9 μM<br>(collagen-induced) | Inhibition of platelet aggregation                       | [2]       |
| In Vitro (Cardiac mitoKATP)       | K <sub>1</sub> / <sub>2</sub> = 83 nM            | Opening of mitochondrial KATP channels                   | [4]       |
| In Vivo (Anesthetized Dogs)       | ED <sub>25</sub> = 0.4 mg/kg i.v.                | Reduced infarct size                                     | [3]       |
| In Vivo (Rats)                    | 2.5 or 25 μg<br>(intraventricular)               | Reduced neuronal<br>damage in focal<br>cerebral ischemia | [2]       |

## **Experimental Protocols**

- 1. Preparation of BMS-191095 Hydrochloride Stock Solution for In Vitro Use
- Objective: To prepare a concentrated stock solution in DMSO.
- Materials: **BMS-191095 hydrochloride** powder, DMSO (anhydrous).
- Procedure:
  - Weigh the desired amount of BMS-191095 hydrochloride powder in a sterile microcentrifuge tube.
  - Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-30 mM).
  - Vortex or sonicate briefly until the powder is completely dissolved.



- Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
- 2. Preparation of BMS-191095 Hydrochloride Suspension for In Vivo Administration
- Objective: To prepare a 2.5 mg/mL suspension for oral or intraperitoneal injection.[2]
- Materials: BMS-191095 hydrochloride, DMSO, PEG300, Tween-80, Saline.
- Procedure (for 1 mL of final suspension):
  - Prepare a 25 mg/mL stock solution of BMS-191095 hydrochloride in DMSO.
  - In a sterile tube, add 100 μL of the 25 mg/mL DMSO stock solution.
  - Add 400 μL of PEG300 to the tube and mix thoroughly.
  - Add 50 μL of Tween-80 and mix until the solution is homogenous.
  - Add 450 μL of saline to bring the final volume to 1 mL.
  - Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.

#### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of BMS-191095 in cardiomyocytes.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo suspension preparation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. web.pdx.edu [web.pdx.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-191095 hydrochloride solubility in DMSO and saline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-solubility-indmso-and-saline]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com